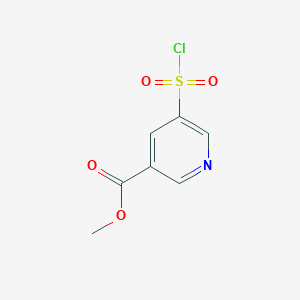
3-Methanesulfonylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-Methanesulfonylbutan-2-one" is a chemical compound that belongs to the category of organosulfur compounds. It is recognized for its utility in organic synthesis, particularly in the formation of sulfone-containing tetrasubstituted carbon stereocenters, showcasing its versatility in medicinal chemistry and chemical synthesis.
Synthesis Analysis
The synthesis of methanesulfone-containing tetrasubstituted carbon stereocenters, including derivatives of "this compound," has been achieved through methanesulfonylation reactions. These reactions are characterized by the treatment of indanedione-chromanone synthons with triethylamine and methanesulfonyl chloride (MsCl), proceeding without the need for organometallic chemistry. This methodology provides an efficient route to chromone-based 2-methanesulfonylated 1,3-indanediones, highlighting the compound's significance in constructing biologically relevant molecules (Wei Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of methane sulfonyl chloride, closely related to "this compound," has been extensively studied using electron diffraction techniques. These studies provide insight into the geometrical parameters of the molecule, such as bond lengths and angles, facilitating a deeper understanding of its structural characteristics (M. Hargittai & I. Hargittai, 1973).
Chemical Reactions and Properties
"this compound" and its derivatives participate in various chemical reactions, such as the stereoselective synthesis of 1,2,3-trisubstituted 1,3-dienes. This process is facilitated through novel [3,3]-sigmatropic rearrangements in α-allenic methanesulfonates, exemplifying the compound's reactivity and potential for creating complex molecular architectures (B. Alcaide et al., 2005).
Physical Properties Analysis
The physical properties of methanesulfonates, closely related to "this compound," have been characterized to understand their hygroscopic behavior. Such studies are crucial for determining the compound's behavior in different environmental conditions, particularly in marine aerosols where methanesulfonate derivatives are abundant (Liya Guo et al., 2020).
Chemical Properties Analysis
The chemical properties of methanesulfonyl derivatives, including "this compound," have been explored through various spectroscopic and theoretical methods. Conformational analysis and vibrational studies provide insights into the stability and reactivity of these compounds, aiding in their application in chemical synthesis and industrial processes (H. Alyar et al., 2012).
Aplicaciones Científicas De Investigación
Methanesulfonyl Radical Chemistry
The reactions involving the methanesulfonyl radical in the presence and absence of dioxygen were thoroughly examined. This study showcased the importance of the methanesulfonyl radical in various chemical reactions, emphasizing its role in the formation of other chemical compounds through detailed reaction mechanisms. The research provides a fundamental understanding of the methanesulfonyl radical's behavior and its potential implications in broader chemical contexts (Flyunt et al., 2001).
Atmospheric Chemistry and Thermochemistry
An in-depth study focused on the structural properties and thermochemistry of atmospheric molecules related to 3-Methanesulfonylbutan-2-one, like methanesulfonyl peroxynitrate. The research employed ab initio and density functional methods, providing valuable data on the conformational properties and reaction enthalpies of these molecules. This work is crucial for understanding the environmental impact and behavior of these compounds in the atmosphere (Ge et al., 2008).
Synthesis of Complex Stereocenters
Research into the methanesulfonylation reaction for synthesizing sulfone-containing tetrasubstituted carbon stereocenters has shown significant promise. The study detailed a method that provides an attractive strategy for constructing biologically relevant molecules and could be valuable in the field of medicinal chemistry (Zhou et al., 2021).
Electrochemical Properties in Energy Storage
The compound's application in the field of energy storage was explored by studying the electrochemical properties of vanadium pentoxide films in a methanesulfonyl chloride-aluminum chloride ionic liquid. This research is particularly relevant for developing advanced materials for energy storage technologies (Su et al., 2001).
Electrochemical Behavior of Metal Ions
Investigations into the electrochemical behavior of metal ions, specifically the Cr(III)/Cr(II) system in aqueous methanesulfonate solutions, provided insights into the kinetic parameters and the electroreduction process of Cr(III). This study is significant for understanding the interactions and transformations of metal ions in various chemical environments (Protsenko et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
3-methylsulfonylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S/c1-4(6)5(2)9(3,7)8/h5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYQEZPRSQWMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

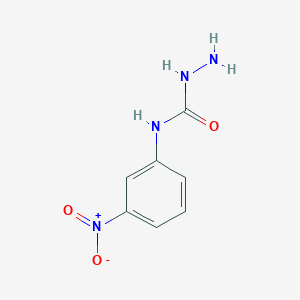
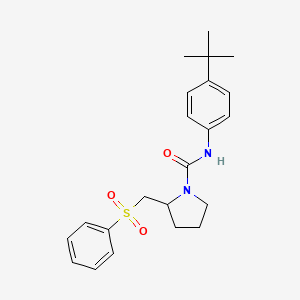
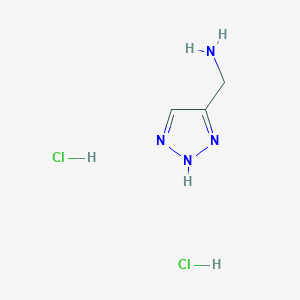
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2493651.png)
![N-(4-Chlorophenyl)-4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2493652.png)
![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)
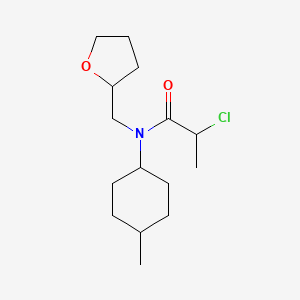
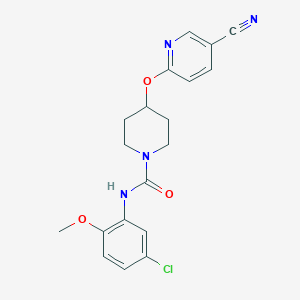
![methyl 3-(3,5-dimethylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2493659.png)
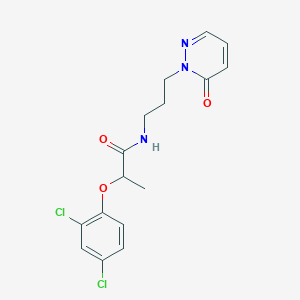

![4-[(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2493664.png)
![2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide](/img/structure/B2493666.png)
